Lipophilicity Advantage Over 4-Ethyl and Unsubstituted Benzenesulfonamide: LogP Comparison
4-Cyclopropylbenzenesulfonamide exhibits a calculated logP of 2.99, which is substantially higher than both unsubstituted benzenesulfonamide (logP 0.58) and 4-ethylbenzenesulfonamide (logP 1.32), yet remains below the 4-propyl analog (logP 3.07) [1]. This intermediate lipophilicity can be advantageous for optimizing Ligand Lipophilic Efficiency (LLE) in target-based drug discovery, as cyclopropane rings contribute approximately 0.6–0.8 logP units less than their propyl/isopropyl counterparts while providing comparable van der Waals surface area [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 2.99 |
| Comparator Or Baseline | Benzenesulfonamide logP = 0.58; 4-Ethylbenzenesulfonamide logP = 1.32; 4-Propylbenzenesulfonamide logP = 3.07 |
| Quantified Difference | ΔlogP = +2.41 vs. unsubstituted; +1.67 vs. 4-ethyl; −0.08 vs. 4-propyl |
| Conditions | Calculated logP (XLogP3 or equivalent) from ChemSrc and ChemBase databases |
Why This Matters
The intermediate logP of 2.99 positions 4-cyclopropylbenzenesulfonamide favorably in the lipophilicity range associated with good oral absorption (typically logP 1–3), while the cyclopropyl ring's smaller logP contribution relative to propyl may improve LLE in lead optimization.
- [1] ChemBase. Benzenesulfonamide-13C6. LogP: 0.579. https://www.chembase.cn. View Source
- [2] Hypha Discovery Blog. Metabolism of cyclopropyl groups. 2021. Notes that cyclopropane contributes lower logP than propyl. https://www.hyphadiscovery.co.uk. View Source
